

# JNJ-63533054: A Potent Agonist for Probing GPR139 Function in Brain Slices

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## Compound of Interest

Compound Name: JNJ-63533054

Cat. No.: B1673072

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**JNJ-63533054** is a potent, selective, and orally active agonist for the G protein-coupled receptor 139 (GPR139).[1][2] This orphan receptor is predominantly expressed in the central nervous system, with high concentrations in the habenula, septum, and striatum, making it a compelling target for neuropsychiatric and behavioral disorders.[3][4][5] **JNJ-63533054**'s ability to cross the blood-brain barrier further enhances its utility as a chemical probe for investigating the physiological roles of GPR139 in native brain circuits. This document provides detailed application notes and protocols for utilizing **JNJ-63533054** to study GPR139 in ex vivo brain slice preparations, a critical methodology for understanding synaptic function and neuronal activity.

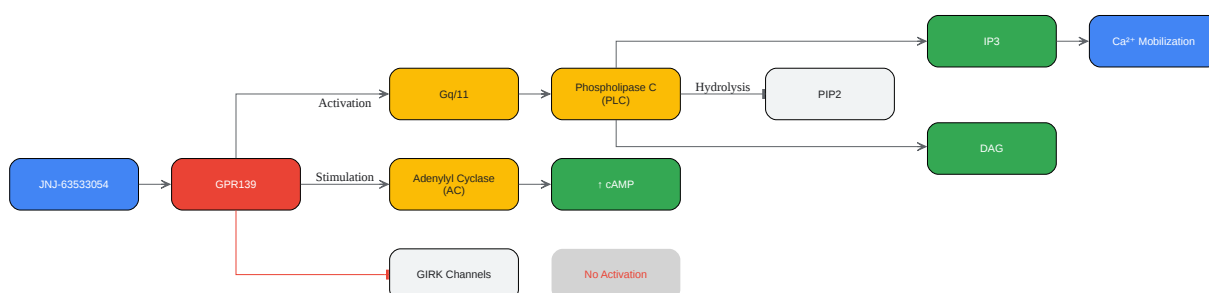
## Pharmacological Profile of JNJ-63533054

**JNJ-63533054** exhibits high potency and selectivity for GPR139 across different species. Its pharmacological characteristics make it an excellent tool for in vitro and in vivo studies.

Parameter	Human GPR139	Rat GPR139	Mouse GPR139	Selectivity	Blood-Brain Barrier Penetration
EC50 (Calcium Mobilization)	16 nM	63 nM	28 nM	Selective over other GPCRs, ion channels, and transporters.	Yes, Brain to Plasma Ratio (b/p) of 1.2.
EC50 (GTPyS Binding)	17 nM	-	-		

## GPR139 Signaling Pathway

Activation of GPR139 by **JNJ-63533054** initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gq/11 G-proteins, leading to the mobilization of intracellular calcium. Studies have also indicated a dynamic increase in cAMP levels upon GPR139 stimulation. Notably, **JNJ-63533054**-induced GPR139 activation does not appear to engage G protein-coupled inwardly-rectifying potassium (GIRK) channels.



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GPR139 Signaling Pathway Activated by **JNJ-63533054**.

## Experimental Protocols

### Protocol 1: Acute Brain Slice Preparation

This protocol is a generalized procedure for preparing acute brain slices suitable for electrophysiology and calcium imaging. It is based on established methods and should be adapted for the specific brain region of interest.

Materials:

- Rodent (mouse or rat)
- Anesthetic (e.g., isoflurane)
- Dissection tools (scissors, forceps)

- Vibrating microtome (vibratome)
- Carbogen gas (95% O<sub>2</sub> / 5% CO<sub>2</sub>)
- Ice-cold NMDG-based or sucrose-based cutting solution
- Artificial cerebrospinal fluid (aCSF) for recording
- Recovery chamber
- Recording chamber

#### Procedure:

- **Anesthesia and Perfusion:** Anesthetize the animal in accordance with institutional animal care and use committee guidelines. Perform transcardial perfusion with ice-cold, carbogen-saturated cutting solution to clear blood and preserve tissue integrity.
- **Brain Extraction:** Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.
- **Slicing:** Mount the brain on the vibratome stage. Submerge the brain in the ice-cold cutting solution. Cut slices at the desired thickness (typically 250-350  $\mu$ m).
- **Recovery:** Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 60 minutes before starting experiments.

## Protocol 2: Electrophysiological Recording from Brain Slices

This protocol describes how to perform whole-cell or loose-seal cell-attached recordings from neurons in brain slices to assess the effect of **JNJ-63533054** on neuronal excitability.

#### Materials:

- Prepared acute brain slices

- Recording setup (microscope, micromanipulators, amplifier, digitizer)
- Recording electrodes (borosilicate glass)
- Intracellular solution
- aCSF for recording
- **JNJ-63533054** stock solution (in DMSO) and final dilutions in aCSF
- Perfusion system

#### Procedure:

- **Slice Transfer:** Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a constant flow rate.
- **Neuron Identification:** Identify the brain region and individual neurons for recording using differential interference contrast (DIC) microscopy.
- **Patching:** Approach a neuron with a glass recording electrode filled with intracellular solution. Apply gentle suction to form a high-resistance seal ( $G\Omega$  seal) for whole-cell recording or a loose seal for cell-attached recording.
- **Baseline Recording:** Record baseline neuronal activity (e.g., resting membrane potential, firing frequency) for a stable period (e.g., 5-10 minutes).
- **Drug Application:** Bath-apply **JNJ-63533054** at the desired concentration (e.g., 10  $\mu$ M) through the perfusion system.
- **Data Acquisition:** Record changes in neuronal activity during and after drug application.
- **Washout:** Perfuse the slice with drug-free aCSF to determine if the effects of **JNJ-63533054** are reversible.

## Protocol 3: Calcium Imaging in Brain Slices

This protocol outlines the procedure for monitoring intracellular calcium changes in response to GPR139 activation by **JNJ-63533054**.

#### Materials:

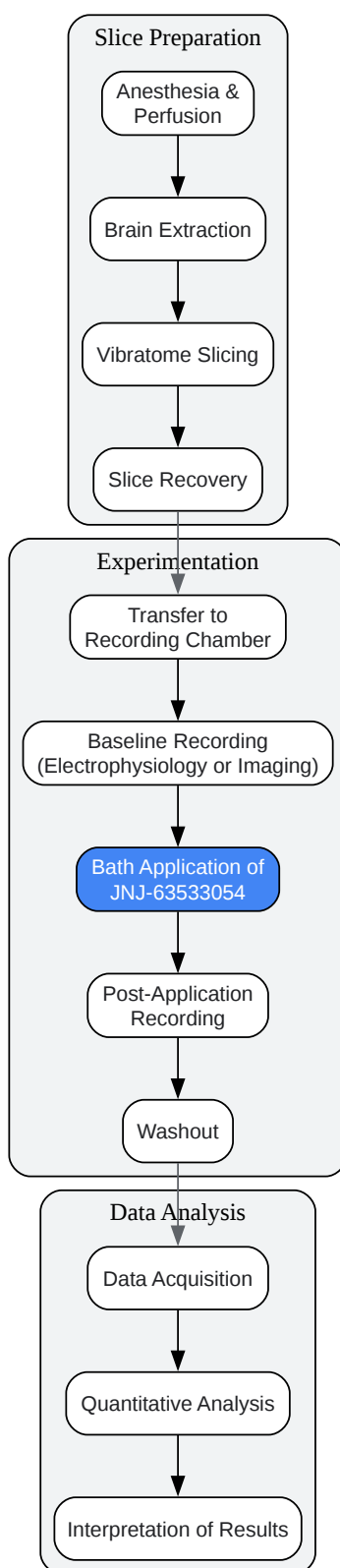
- Prepared acute brain slices
- Calcium indicator dye (e.g., Fluo-4 AM, GCaMP)
- Incubation chamber
- Fluorescence microscope with a suitable camera
- aCSF for recording
- **JNJ-63533054** stock solution and dilutions

#### Procedure:

- **Dye Loading:** Incubate the brain slices in aCSF containing the calcium indicator dye according to the manufacturer's instructions.
- **Slice Transfer:** Transfer a dye-loaded slice to the recording chamber on the microscope stage and perfuse with aCSF.
- **Baseline Imaging:** Acquire baseline fluorescence images of the region of interest at a set frequency.
- **Drug Application:** Bath-apply **JNJ-63533054** and continue to acquire images.
- **Data Analysis:** Measure the change in fluorescence intensity over time in individual cells or regions of interest to quantify changes in intracellular calcium.

## Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of **JNJ-63533054** in brain slices.



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Experimental workflow for studying **JNJ-63533054** in brain slices.

## Summary of In Vitro and In Vivo Effects

Experimental Model	Key Findings with JNJ-63533054	Reference
HEK293 cells expressing GPR139	- Potent activation of calcium mobilization. - Dynamic increase in cAMP levels. - No activation of GIRK channels.	
Rat Brain Slices (Medial Habenula)	- Pre-treatment with JNJ-63533054 counteracts $\mu$ -opioid receptor-mediated inhibition of neuronal firing.	
Zebrafish Brain Slices (Habenula)	- Increased amplitude of calcium transients in habenula neurons.	
In Vivo (Rats)	- Dose-dependent reduction in locomotor activity.	
In Vivo (Mice)	- No effect on c-fos expression in the medial habenula or dorsal striatum.	

## Conclusion

**JNJ-63533054** is an invaluable pharmacological tool for elucidating the complex roles of GPR139 in the brain. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the impact of GPR139 activation on neuronal function at the cellular and circuit levels. The use of ex vivo brain slice preparations, in conjunction with electrophysiology and calcium imaging, will continue to be instrumental in advancing our knowledge of this intriguing orphan receptor.

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